![molecular formula C22H18ClN3O2S2 B2500148 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide CAS No. 1260920-53-3](/img/structure/B2500148.png)

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

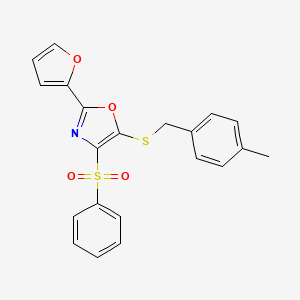

The compound "2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide" is a structurally complex molecule that includes a thieno[3,2-d]pyrimidin ring system, which is a bicyclic structure containing both sulfur and nitrogen atoms. This core is substituted with a 4-chlorophenyl group and an acetamide moiety that is further substituted with a 3-ethylphenyl group. The molecule is of interest due to its potential pharmacological properties.

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidin derivatives typically involves cyclocondensation reactions. For instance, sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives were synthesized using acid-catalyzed cyclocondensation between thiourea, ethyl 3-oxobutanoate, and substituted benzaldehydes . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic and computational methods. For example, the vibrational spectroscopic signatures of a similar molecule, N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, were characterized using Raman and Fourier transform infrared spectroscopy, supported by density functional theory (DFT) calculations . The optimized geometry indicated a non-planar structure between the phenyl and pyrimidine rings, which could be similar in the compound of interest due to the presence of the 4-chlorophenyl group and the thieno[3,2-d]pyrimidin core.

Chemical Reactions Analysis

The chemical reactivity of such molecules can be inferred from their electronic structure. The natural bond orbital (NBO) analysis of a related compound revealed the presence of strong stable hydrogen-bonded N-H···N intermolecular interactions and weaker intramolecular interactions . These interactions are crucial for understanding the chemical behavior and reactivity of the compound, as they can influence its binding to biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of a chlorine atom and the acetamide group can influence the polarity and dipole moment of the molecule, as seen in studies of similar compounds . The intramolecular hydrogen bonding can affect the conformation and stability of the molecule . Additionally, the pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity are important for evaluating the potential of these compounds as drugs, which were investigated in silico for a related compound .

Aplicaciones Científicas De Investigación

Dual Inhibitory Activities on Enzymes

Compounds with structures similar to 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide have been synthesized and evaluated for their dual inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical in the folate pathway of cells. These enzymes are targeted for cancer therapy due to their role in DNA synthesis and repair. One study highlighted the potent dual inhibitory activity of a compound, showcasing its potential as a therapeutic agent in cancer treatment (Gangjee et al., 2008).

Antitumor Activity

Another significant application is in the development of antitumor agents. Thieno[3,2-d]pyrimidine derivatives have been synthesized and shown to possess potent anticancer activities against various human cancer cell lines, indicating their potential as novel anticancer therapies (Hafez & El-Gazzar, 2017).

Molecular Structure and Vibrational Spectroscopic Analysis

The molecular structure and vibrational spectroscopic analysis of related compounds provide insights into their stereo-electronic interactions, stability, and potential pharmaceutical applications. Studies utilizing Raman and Fourier transform infrared spectroscopy, complemented by density functional theory calculations, offer a detailed understanding of the molecular geometry, inter and intra-molecular hydrogen bond interactions, and vibrational wavenumbers, which are crucial for designing drugs with optimized pharmacokinetic properties (Jenepha Mary et al., 2022).

Antimicrobial Activity

Compounds derived from this compound have been synthesized and tested for their antimicrobial activity against various bacterial and fungal strains. This highlights their potential use in developing new antimicrobial agents to combat resistant microbial infections (Hossan et al., 2012).

Safety and Hazards

As with any chemical compound, handling “2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide” should be done with appropriate safety precautions. The compound should be used for research purposes only and the user assumes responsibility to confirm product identity and/or purity .

Mecanismo De Acción

Target of Action

The primary targets of this compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a potential mode of action for this compound.

Biochemical Pathways

Indole derivatives, which share some structural similarities, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, and potentially this compound, could affect a wide range of biochemical pathways.

Result of Action

Compounds with similar structures, such as indole derivatives, have been reported to have diverse biological activities , suggesting that this compound could potentially have a wide range of molecular and cellular effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown

Propiedades

IUPAC Name |

2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O2S2/c1-2-14-4-3-5-16(12-14)24-19(27)13-30-22-25-18-10-11-29-20(18)21(28)26(22)17-8-6-15(23)7-9-17/h3-12H,2,13H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQSGTYOUYGHPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2500065.png)

![5-phenyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2500068.png)

![4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2500069.png)

![5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2500077.png)

![Pyridinium, 4-[(E)-(1,3-dihydro-5,6-dimethoxy-1-oxo-2H-inden-2-ylidene)methyl]-1-(phenylmethyl)-, bromide (1:1)](/img/structure/B2500082.png)

![N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide](/img/structure/B2500084.png)

![N-[1-(2-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2500086.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3,3-difluorocyclobutyl)methanone](/img/structure/B2500087.png)

![(3-Propan-2-yl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2500088.png)